Estragole

Description

Properties

IUPAC Name |

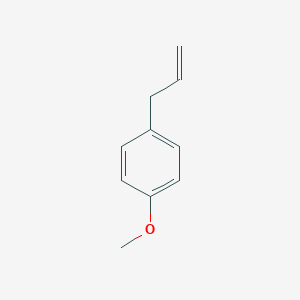

1-methoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMSMUAANRJZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Record name | ESTRAGOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | estragole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estragole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020575 | |

| Record name | Estragole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Estragole is a colorless liquid with odor of anise. Insoluble in water. Isolated from rind of persea gratissima grath. and from oil of estragon. Found in oils of Russian anise, basil, fennel turpentine, tarragon oil, anise bark oil. (NTP, 1992), Colorless liquid with an odor of anise; [Hawley], Colourless to light yellow liquid; Anise-like aroma | |

| Record name | ESTRAGOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Estragole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Estragole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

421 °F at 764 mmHg (NTP, 1992), 216 °C at 764 mm Hg, BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg, 215.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | ESTRAGOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

178 °F (NTP, 1992), 81 °C (178 °F) - closed cup | |

| Record name | ESTRAGOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (<1 mg/ml) (NTP, 1992), In water, 178 mg/L at 25 °C, Very soluble in ethanol, chloroform, 0.178 mg/mL at 25 °C, Insoluble in water; soluble in alcohols, Soluble (in ethanol) | |

| Record name | ESTRAGOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Estragole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9645 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.965 g/cu cm at 25 °C, 0.960-0.968 | |

| Record name | ESTRAGOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estragole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1767/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Estragole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid, Colorless to light yellow liquid | |

CAS No. |

140-67-0 | |

| Record name | ESTRAGOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20350 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Estragole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estragole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Estragole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRAGOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NIW07V3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Methoxy-4-(2-propenyl)benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Analysis of Estragole in Aromatic Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estragole (methyl chavicol) is a naturally occurring phenylpropene found in a variety of aromatic plants. It is a significant component of the essential oils of several culinary and medicinal herbs, contributing to their characteristic aromas. However, due to toxicological concerns at high doses, the accurate identification and quantification of this compound in plant materials are of paramount importance for the food, fragrance, and pharmaceutical industries. This guide provides a comprehensive overview of the primary botanical sources of this compound, detailed methodologies for its analysis, and an examination of its biosynthetic pathway.

Principal Aromatic Plant Sources of this compound

This compound is found in a diverse range of aromatic plants, with its concentration varying significantly based on the plant species, cultivar, geographical origin, and harvesting time. The essential oils of tarragon, basil, fennel, and anise are particularly rich in this compound.

-

Tarragon (Artemisia dracunculus L.): French tarragon is a notable source of this compound, with its essential oil containing levels that can be as high as 82%.[1][2][3] The concentration of this compound in the essential oil of tarragon is a key determinant of its aromatic profile.

-

Basil (Ocimum basilicum L.): Basil is a chemically diverse species with numerous chemotypes. The this compound-chemotype of basil can have an essential oil composition containing a high percentage of this compound, with some reports indicating levels of approximately 80% to 85%.[4] Other chemotypes of basil may be rich in linalool or methyl cinnamate, with significantly lower this compound content.[5]

-

Fennel (Foeniculum vulgare Mill.): The this compound content in fennel can vary widely. While sweet fennel generally has a lower concentration, some varieties of bitter fennel can have essential oils with notable amounts of this compound.[6] The concentration of this compound in fennel seeds has been reported to be influenced by the cultivar and geographical origin.[7]

-

Anise (Pimpinella anisum L.): Anise is another member of the Apiaceae family that contains this compound, although typically in smaller quantities compared to tarragon and certain basil chemotypes.[3] The primary aromatic compound in anise is typically anethole, an isomer of this compound.

Quantitative Data of this compound Content

The following table summarizes the quantitative data for this compound content in the essential oils and dried plant materials of key aromatic plants. It is important to note that these values represent ranges reported in the scientific literature and can be influenced by various factors.

| Plant Species | Plant Part | This compound Content in Essential Oil (%) | This compound Content in Dried Plant Material | Reference(s) |

| Artemisia dracunculus (Tarragon) | Leaves | 69 - 82 | Essential oil yield: 1.5-3 ml/100 g | [1][2][3][8][9] |

| Ocimum basilicum (Basil) | Leaves, Aerial parts | 0.04 - 91.52 (chemotype dependent) | 10.21 - 16.05 mg/kg | [4][5][10][11] |

| Foeniculum vulgare (Fennel) | Seeds, Fruits | 2 - 86 (cultivar dependent) | Not specified | [6][7][12] |

| Pimpinella anisum (Anise) | Fruits, Seeds | 0.5 - 5 | Not specified | [13][14][15][16] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant materials is typically achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Essential Oil Analysis

GC-MS is the most common method for the analysis of volatile compounds like this compound in essential oils.

3.1.1. Sample Preparation: Hydrodistillation

Essential oils are typically extracted from dried plant material through hydrodistillation using a Clevenger-type apparatus.

-

A known quantity of the dried plant material is placed in a flask with distilled water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, is condensed.

-

The essential oil, being immiscible with water, is collected.

-

The collected oil is dried over anhydrous sodium sulfate.

3.1.2. GC-MS Parameters

The following is a representative set of GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

-

Gas Chromatograph (GC):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent fused silica capillary column with a non-polar stationary phase.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (split ratio of 1:80 is common).

-

Injection Volume: 1 µL of the essential oil diluted in a suitable solvent (e.g., hexane or methanol).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 3 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: 240 °C for a sufficient time to elute all compounds of interest.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 240 °C.

-

Scan Range: 45-400 amu.

-

Identification: this compound is identified by its retention time and comparison of its mass spectrum with reference spectra from libraries such as NIST.

-

Quantification: Quantification is typically performed using an external or internal standard method.

-

High-Performance Liquid Chromatography (HPLC) Protocol for Plant Extracts

HPLC can also be used for the quantification of this compound, particularly in plant extracts where the compound may not be sufficiently volatile for GC analysis without derivatization.

3.2.1. Sample Preparation: Solvent Extraction

-

A known amount of dried and powdered plant material is extracted with a suitable solvent (e.g., methanol) using techniques such as sonication or maceration.

-

The extract is filtered and may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering compounds.

-

The final extract is dissolved in the mobile phase for injection.

3.2.2. HPLC Parameters

The following provides a general HPLC method for this compound analysis.

-

HPLC System:

-

Column: Newcrom R1 reverse-phase column (100 mm x 3.2 mm, 5 µm particle size) or a similar C18 column.[17]

-

Mobile Phase: An isocratic mixture of acetonitrile, water, and a sulfuric acid buffer.[17] The exact ratio should be optimized for best separation.

-

Flow Rate: Typically around 1 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

-

Detector: UV detector set at 275 nm.[17]

-

Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

-

Visualization of Pathways and Workflows

Biosynthetic Pathway of this compound

This compound is a phenylpropanoid, and its biosynthesis originates from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions, with a key final step being the methylation of chavicol.

Key Enzymes:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate-CoA ligase

-

CVOMT: Chavicol O-methyltransferase

-

SAM: S-adenosyl-L-methionine (methyl donor)

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from aromatic plants involves sample preparation followed by chromatographic analysis.

Conclusion

This technical guide provides a foundational understanding of the natural sources of this compound in aromatic plants, along with detailed methodologies for its accurate quantification. For researchers, scientists, and professionals in drug development, a thorough characterization of this compound content is crucial for ensuring product quality, safety, and efficacy. The provided experimental protocols and pathway visualizations serve as a valuable resource for the analysis and understanding of this important natural compound. It is recommended that specific analytical methods be validated for the intended matrix and instrumentation to ensure accurate and reliable results.

References

- 1. Research Portal [researchportal.scu.edu.au]

- 2. [PDF] Artemisia dracunculus L. (tarragon): a critical review of its traditional use, chemical composition, pharmacology, and safety. | Semantic Scholar [semanticscholar.org]

- 3. aromaticstudies.com [aromaticstudies.com]

- 4. ScenTree - Basil oil (this compound type) (CAS N° 8015-73-4) [scentree.co]

- 5. health.belgium.be [health.belgium.be]

- 6. Can this compound in Fennel Seed Decoctions Really Be Considered a Danger for Human Health? A Fennel Safety Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Essential Oil Content, Constituents and Antioxidant Activity from Different Plant Parts during Development Stages of Wild Fennel (Foeniculum vulgare Mill.) [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Basil essential oil: this compound content and chemical profiles - Repository of the Academy's Library [real.mtak.hu]

- 11. EFSA Compendium of Botanicals [combodb.ecomole.com]

- 12. abis-files.yeniyuzyil.edu.tr [abis-files.yeniyuzyil.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. Review of Pharmacological Properties and Chemical Constituents of Pimpinella anisum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Multidimensional Review of Pimpinella anisum and Recommendation for Future Research to Face Adverse Climatic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HPLC Method of this compound on Newcrom R1 Column | SIELC Technologies [sielc.com]

The Metabolism and Detoxification of Estragole in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estragole, a naturally occurring alkenylbenzene found in numerous herbs and spices, undergoes a complex series of metabolic transformations in the human body. While it contributes to the flavor and aroma of many foods, high doses have been shown to be hepatocarcinogenic in rodents. This technical guide provides an in-depth overview of the key metabolic activation (bioactivation) and detoxification pathways of this compound in humans. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative kinetic data, and visual representations of the involved biochemical pathways to facilitate a deeper understanding of this compound's disposition and potential for toxicity.

Introduction

This compound (1-allyl-4-methoxybenzene) is a significant component of the essential oils of culinary herbs such as basil, fennel, tarragon, and anise.[1] Human exposure is primarily through the consumption of these herbs and their extracts. The safety of this compound has been a subject of considerable scientific discussion due to its demonstrated carcinogenicity in rodents at high dose levels.[2] The toxicological effects of this compound are intricately linked to its metabolic fate. The balance between bioactivation pathways, which lead to the formation of reactive metabolites, and detoxification pathways, which facilitate their elimination, is a critical determinant of its potential health risk. This guide will elucidate these pathways in humans.

Metabolic Pathways

The metabolism of this compound in humans is a multifaceted process primarily occurring in the liver. It involves a series of Phase I and Phase II enzymatic reactions that can be broadly categorized into bioactivation and detoxification pathways.

Bioactivation Pathway: The Route to Carcinogenicity

The bioactivation of this compound proceeds via a two-step process that converts the parent compound into a highly reactive electrophile capable of forming covalent adducts with cellular macromolecules, including DNA.[3] This pathway is considered the primary mechanism underlying its genotoxicity and carcinogenicity.

-

1'-Hydroxylation: The initial and rate-limiting step in the bioactivation of this compound is the hydroxylation of the allylic side chain to form the proximate carcinogen, 1'-hydroxythis compound.[4] This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2A6 being the most important isoforms at physiologically relevant concentrations.[4]

-

Sulfation: Subsequently, 1'-hydroxythis compound undergoes sulfation, a Phase II conjugation reaction catalyzed by cytosolic sulfotransferases (SULTs). This reaction forms the highly unstable and reactive ultimate carcinogen, 1'-sulfooxythis compound.[3] In humans, SULT1A1 is a key enzyme in this conversion. The resulting sulfate conjugate can spontaneously decompose to form a reactive carbocation that readily binds to DNA, forming DNA adducts that can initiate the process of carcinogenesis.

Detoxification Pathways: Mechanisms of Elimination

Humans possess several efficient detoxification pathways that compete with the bioactivation route, particularly at low exposure levels typical of dietary intake. These pathways convert this compound and its metabolites into more water-soluble and readily excretable products.

-

Glucuronidation of 1'-Hydroxythis compound: A major detoxification route for the proximate carcinogen 1'-hydroxythis compound is conjugation with glucuronic acid.[5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A9 and UGT2B7, to form 1'-hydroxythis compound glucuronide, which is then excreted.[5]

-

Oxidation of 1'-Hydroxythis compound: 1'-hydroxythis compound can also be oxidized to 1'-oxothis compound. This is a significant detoxification pathway in humans.[6]

-

O-demethylation: this compound can undergo O-demethylation to form 4-allylphenol, which can be further metabolized and excreted.[7] This pathway is particularly important at lower doses of this compound.

-

Epoxidation and Glutathione Conjugation: The allyl side chain of this compound can be epoxidized by CYP enzymes to form this compound-2',3'-oxide. This epoxide is a reactive intermediate that can be detoxified by epoxide hydrolase to form this compound-2',3'-diol or by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[8] The reactive carbocation formed from 1'-sulfooxythis compound can also be detoxified through GSH conjugation.

References

- 1. Study of the metabolism of this compound in humans consuming fennel tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HU [thermofisher.com]

- 3. Study on inter-ethnic human differences in bioactivation and detoxification of this compound using physiologically based kinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human cytochrome p450 enzyme specificity for the bioactivation of this compound and related alkenylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucuronidation of 1'-hydroxythis compound (1'-HE) by human UDP-glucuronosyltransferases UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of human interindividual variation in bioactivation of this compound using physiologically based biokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolic disposition of [methoxy-14C]-labelled trans-anethole, this compound and p-propylanisole in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Estragole's Impact on Neuronal Sodium Channels: A Technical Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of estragole, a naturally occurring phenylpropanoid, on neuronal voltage-gated sodium channels. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the electrophysiological effects and molecular interactions of this compound with these critical ion channels.

This compound, a primary constituent of essential oils from various plants like tarragon and basil, has demonstrated a significant impact on neuronal excitability.[1][2][3][4][5] Research indicates that this compound's primary mechanism of action involves the direct inhibition of neuronal sodium (Na+) channels, leading to a blockade of action potential generation.[1][2][3][4][5][6] This activity is comparable to that of local anesthetics, suggesting its potential as a modulator of neuronal activity.[2][5]

Core Mechanism of Action

Studies on rat dorsal root ganglion (DRG) neurons have revealed that this compound directly inhibits voltage-gated sodium channel conductance activation.[1][2][3] This inhibition is concentration-dependent and effectively blocks the generation of action potentials in these neurons.[1][2][3][5] Notably, this compound does not alter the resting membrane potential or input resistance of the neurons, indicating a specific action on the sodium channels rather than a general effect on membrane properties.[1][2][3][5]

The inhibitory effect of this compound extends to both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium currents, with similar potencies for both subtypes.[1][2][3] This suggests that this compound does not exhibit a significant preference for specific sodium channel isoforms.[2] Furthermore, kinetic analysis of the sodium currents in the presence of this compound shows a significant reduction in both fast and slow inactivation time constants, indicating an acceleration of the inactivation process.[1][2][3][5]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from electrophysiological studies on the effects of this compound on neuronal sodium channels.

| Parameter | Value | Cell Type | Reference |

| IC50 (Total Na+ Current) | 3.2 ± 0.6 mM | Rat Dorsal Root Ganglion Neurons | [2] |

| IC50 (TTX-R Na+ Current) | 3.6 ± 1.1 mM | Rat Dorsal Root Ganglion Neurons | [2] |

Table 1: Inhibitory Concentration of this compound on Sodium Currents

| Kinetic Parameter | Effect of 4 mM this compound | Na+ Current Type | Statistical Significance | Reference |

| Fast Inactivation Time Constant | Statistically significant reduction | Total | P<0.05 | [2] |

| Slow Inactivation Time Constant | Statistically significant reduction | Total and TTX-R | P<0.05 | [2] |

Table 2: Effect of this compound on Sodium Current Inactivation Kinetics

Experimental Protocols

The primary experimental techniques used to elucidate the mechanism of action of this compound on neuronal sodium channels are intracellular and patch-clamp recordings from rat dorsal root ganglion (DRG) neurons.

Preparation of Dorsal Root Ganglion Neurons

-

Animal Model: Wistar rats (150-200 g) were used.

-

Dissection: Dorsal root ganglia were dissected from all spinal levels.

-

Enzymatic Digestion: Ganglia were incubated in a solution containing collagenase and trypsin to dissociate the neurons.

-

Cell Culture: Dissociated neurons were plated on poly-L-lysine-coated culture dishes and maintained in a controlled environment.

Electrophysiological Recordings

-

Intracellular Recordings:

-

Objective: To record action potentials from intact DRG neurons.

-

Technique: Sharp microelectrodes filled with KCl were used to impale the neurons. Action potentials were evoked by injecting depolarizing current pulses.

-

Solutions: The bathing solution was a physiological saline solution.

-

-

Patch-Clamp Recordings (Whole-Cell Configuration):

-

Objective: To record total and tetrodotoxin-resistant (TTX-R) sodium currents from dissociated DRG neurons.

-

Technique: Borosilicate glass pipettes were used to form a high-resistance seal with the cell membrane. The whole-cell configuration was then established to allow for voltage-clamping of the neuron.

-

Solutions: The external solution contained NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The internal (pipette) solution contained CsCl, CsF, NaCl, EGTA, and HEPES. For recording TTX-R currents, tetrodotoxin (300 nM) was added to the external solution.

-

Voltage Protocol: Cells were held at a holding potential of -80 mV. Depolarizing voltage steps were applied to elicit sodium currents.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.

Caption: Proposed mechanism of this compound's inhibitory action on neuronal excitability.

Caption: Experimental workflow for studying this compound's effects on DRG neurons.

References

- 1. This compound blocks neuronal excitability by direct inhibition of Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound blocks neuronal excitability by direct inhibition of Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scite.ai [scite.ai]

A Technical Guide to the Biosynthesis of Estragole and Anethole: Key Enzymes and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic pathways responsible for the biosynthesis of estragole and anethole, two structurally related phenylpropenes of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details the core enzymes, their catalytic activities, and the experimental methodologies used for their characterization, offering a comprehensive resource for researchers in metabolic engineering, natural product chemistry, and drug discovery.

Introduction to Phenylpropene Biosynthesis

This compound (methyl chavicol) and t-anethole are aromatic organic compounds derived from the general phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway converts the amino acid L-phenylalanine into a variety of essential compounds, including lignin, flavonoids, and the phenylpropenes that are the focus of this guide. The biosynthesis of this compound and anethole diverges at the later stages of the pathway, employing specific enzymes that determine the final structure and isomeric form of the propenyl side chain. Understanding these enzymatic steps is crucial for applications ranging from enhancing crop yields of essential oils to the bio-engineering of novel compounds.

The General Phenylpropanoid Pathway: The Common Upstream Route

The biosynthesis of both this compound and anethole begins with the conversion of L-phenylalanine to p-coumaroyl-CoA. This sequence of reactions forms the central trunk of the phenylpropanoid pathway and is catalyzed by a series of well-characterized enzymes.

From the central intermediate p-coumaroyl-CoA, the pathway branches to produce a vast diversity of compounds. The specific routes to this compound and anethole involve further reduction, potential acylation, and terminal methylation steps.

This compound Biosynthesis Pathway

The formation of this compound is predominantly characterized by the synthesis of an allylphenol intermediate, chavicol, which is subsequently methylated. This pathway is well-documented in species such as sweet basil (Ocimum basilicum) and bitter fennel (Foeniculum vulgare).[1][2] The final, critical step is catalyzed by a highly specific O-methyltransferase.

Key Enzyme: Chavicol O-Methyltransferase (CVOMT)

Chavicol O-methyltransferase (CVOMT) is the terminal enzyme in this compound biosynthesis, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of chavicol.[3] Studies in sweet basil have identified at least two types of allylphenol-specific O-methyltransferases: one highly specific for chavicol, and another that also accepts eugenol as a substrate.[1] The expression and activity of CVOMT are often developmentally regulated, with higher levels observed in younger leaves, correlating with peak this compound accumulation.[1][3]

Quantitative Data for Phenylpropene O-Methyltransferases

While specific kinetic data for CVOMT is not extensively reported, analysis of related enzymes provides insight into substrate specificity. In a comparative study, Eugenol O-Methyltransferase (EOMT) from basil, which is 90% identical to CVOMT, showed a four-fold higher activity with eugenol than with chavicol, highlighting how subtle changes in the enzyme's active site can dramatically alter substrate preference.[4]

| Enzyme | Plant Source | Substrate | Relative Activity (%) | Reference |

| CVOMT1 | Ocimum basilicum | Chavicol | 100 | [4] |

| Eugenol | ~10 | [4] | ||

| t-anol | <5 | [4] | ||

| EOMT1 | Ocimum basilicum | Eugenol | 100 | [4] |

| Chavicol | ~25 | [4] | ||

| t-isoeugenol | ~25 | [4] |

Anethole Biosynthesis Pathway

The biosynthesis of t-anethole, the characteristic flavor of anise and star anise, follows a distinct route involving the formation of a propenylphenol intermediate, t-anol. This pathway has been elucidated in anise (Pimpinella anisum) and involves a reductase that forms t-anol, followed by a specific O-methyltransferase.[5][6]

Key Enzymes: AIS and AIMT

-

t-Anol/Isoeugenol Synthase (AIS): This NADPH-dependent enzyme catalyzes the reduction of coumaryl acetate to form t-anol.[5][6] AIS belongs to the PIP family of reductases and is capable of acting on multiple substrates. For instance, AIS1 from anise can also convert coniferyl acetate to isoeugenol, though this is not a major pathway in that plant.[5][7]

-

t-Anol O-Methyltransferase (AIMT): This enzyme performs the terminal methylation step, converting t-anol to t-anethole using SAM as the methyl donor.[5] AIMT from anise is highly specific for substrates with a C7-C8 propenyl side chain, such as t-anol and isoeugenol. It displays a 10-fold preference for t-anol over the allylphenol chavicol, demonstrating a clear mechanism for differentiating the anethole and this compound pathways.[5]

Quantitative Data for Anethole Pathway Enzymes

Kinetic parameters have been determined for AIS and AIMT from several plant species, providing valuable data for metabolic engineering efforts.

| Enzyme | Plant Source | Substrate | Km (µM) | Reference |

| AIS1 | Pimpinella anisum | Coumaryl acetate | 145 | [5][6] |

| Coniferyl acetate | 230 | [5][6] | ||

| IvAIS1 | Illicium verum | Coumaryl acetate | 480.3 | [7] |

| Coniferyl acetate | 438.4 | [7] | ||

| AIMT1 | Pimpinella anisum | Isoeugenol | 19.3 | [5][6] |

| SAM | 54.5 | [5][6] |

Experimental Protocols and Workflows

The identification and characterization of enzymes in these pathways typically follow a multi-step workflow involving molecular biology, biochemistry, and analytical chemistry.

Detailed Protocol: In Vitro O-Methyltransferase (OMT) Assay

This protocol provides a representative methodology for determining the activity of a recombinantly expressed OMT, such as CVOMT or AIMT.

-

Reaction Mixture Preparation:

-

Prepare a 100 µL final reaction volume in a microcentrifuge tube.

-

Buffer: 50 mM Tris-HCl, pH 7.5.

-

Cofactors: 5 mM MgCl₂, 0.5 mM DTT (Dithiothreitol).[8]

-

Substrate: 200 µM of the phenolic substrate (e.g., chavicol or t-anol), dissolved in a minimal volume of DMSO or methanol.

-

Methyl Donor: 500 µM S-adenosyl-L-methionine (SAM). For high-sensitivity assays, S-adenosyl-L-[methyl-¹⁴C]methionine can be used.[5]

-

Enzyme: Add 2-5 µg of purified recombinant OMT protein (e.g., 25 µL of a 0.1 mg/mL solution) to initiate the reaction.[9]

-

-

Incubation:

-

Reaction Quenching and Product Extraction:

-

Analysis:

-

Carefully transfer the organic supernatant to a new vial.

-

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the residue in a suitable solvent (e.g., 100 µL of methanol or acetonitrile).

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the methylated product (this compound or anethole).[9][11]

-

-

Kinetic Analysis:

-

To determine Km and Vmax, perform the assay with varying concentrations of one substrate (e.g., chavicol from 1 to 200 µM) while keeping the co-substrate (SAM) at a saturating concentration. Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

-

Conclusion

The biosynthesis of this compound and anethole is controlled by distinct, highly specific enzymes that act on common precursors from the phenylpropanoid pathway. This compound formation is finalized by Chavicol O-Methyltransferase (CVOMT), which methylates an allylphenol. In contrast, anethole synthesis requires a two-step process involving the reduction of an acyl-ester by t-Anol/Isoeugenol Synthase (AIS) to form a propenylphenol, which is then methylated by t-Anol O-Methyltransferase (AIMT). The pronounced substrate specificities of these terminal enzymes represent a key evolutionary divergence and provide precise targets for the metabolic engineering of these valuable natural products. The quantitative data and experimental protocols summarized herein serve as a foundational resource for advancing research in this field.

References

- 1. Biosynthesis of this compound and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Phenylpropene O-Methyltransferases from Sweet Basil: Facile Change of Substrate Specificity and Convergent Evolution within a Plant O-Methyltransferase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A t-anol/isoeugenol synthase responsible for converting coumaryl acetate to t-anol in Illicium verum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. maxapress.com [maxapress.com]

- 11. researchgate.net [researchgate.net]

Estragole's Anti-Inflammatory Potential: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Preclinical Evidence

Abstract

Estragole, a naturally occurring phenylpropanoid found in various aromatic plants, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents. We delve into the key signaling pathways modulated by this compound, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) axis. Detailed experimental protocols for in vitro and in vivo assays are provided, alongside a compilation of quantitative data from relevant studies. Furthermore, this guide utilizes Graphviz visualizations to clearly depict the intricate signaling cascades and experimental workflows discussed.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

This compound (Figure 1), a major constituent of the essential oils of plants like tarragon, basil, and fennel, has been traditionally used in herbal medicine for various ailments.[1] Recent scientific investigations have begun to elucidate the molecular basis for its therapeutic effects, with a particular focus on its anti-inflammatory and antioxidant activities.[2][3] This guide aims to consolidate the current preclinical evidence for this compound's anti-inflammatory properties, providing a detailed resource for further research and development.

Figure 1: Chemical Structure of this compound

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[2]

This compound has been shown to significantly inhibit the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages.[2] This inhibition is achieved by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[2]

Modulation of MAPK Signaling Pathways

MAPKs are a family of serine/threonine protein kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are p38 MAPK, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK).[2] LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate downstream transcription factors, including NF-κB.

Studies have demonstrated that this compound can suppress the LPS-induced phosphorylation of p38, ERK1/2, and JNK in RAW 264.7 macrophages, indicating that its anti-inflammatory effects are, at least in part, mediated through the downregulation of these key signaling cascades.[2]

References

toxicological profile and genotoxicity of estragole and its metabolites

An In-depth Technical Guide on the Toxicological Profile and Genotoxicity of Estragole and its Metabolites

Executive Summary

This compound (1-allyl-4-methoxybenzene) is a naturally occurring alkenylbenzene found in numerous culinary herbs and spices, leading to widespread human exposure through diet and consumer products.[1] While generally recognized as safe (GRAS) for food use in some jurisdictions, extensive research has demonstrated that this compound is a genotoxic hepatocarcinogen in rodents, particularly at high doses.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, its metabolic activation pathways, and the mechanisms of genotoxicity mediated by its reactive metabolites. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's mode of action. The core of this compound's toxicity lies in its dose-dependent metabolic activation to a reactive electrophile that forms covalent adducts with DNA, an initiating event in carcinogenesis.[1][3]

Toxicological Profile

The toxicity of this compound is highly dependent on the dose, route of administration, species, and sex.[4][5] While acute toxicity is moderate, the primary concern is its long-term carcinogenic potential in the liver.

Acute and Subchronic Toxicity

This compound exhibits moderate acute oral toxicity.[2] Subchronic exposure in rodents has been shown to induce various effects, including changes in body weight, alterations in hematological parameters, and evidence of hepatocellular damage.[6]

Table 1: Acute Toxicity of this compound

| Species | Route | LD50 (mg/kg bw) | Reference |

|---|---|---|---|

| Rat | Oral | 1008 - 2000 | [2][4] |

| Mouse | Oral | ~1000 - 2000 | [4] |

| Mouse | Intraperitoneal (i.p.) | ~1000 - 2000 | [4] |

| Rabbit | Dermal | >5000 |[4] |

Carcinogenicity

The most significant toxicological endpoint for this compound is its hepatocarcinogenicity, which has been demonstrated in multiple mouse strains.[1] Administration of this compound via oral, intraperitoneal, or subcutaneous routes has been shown to induce a significant increase in the incidence of hepatocellular carcinomas.[1][4][7] Male mice appear to be more susceptible than females in some studies.[1][8] The carcinogenic potential of the primary metabolite, 1'-hydroxythis compound, has also been confirmed.[4]

Table 2: Hepatocellular Carcinoma Incidence in Mice Exposed to this compound

| Mouse Strain | Route / Dose | Duration | Incidence of Hepatocellular Carcinomas | Reference |

|---|---|---|---|---|

| CD-1 (Male) | Oral (gavage) | 14 months | 73% (36/49) vs. 58% (14/24) in controls | [1] |

| CD-1 (Female) | Dietary (0.23% w/w) | 12 months | 56% | [7] |

| CD-1 (Female) | Dietary (0.46% w/w) | 12 months | 71% | [7] |

| CD-1 (Female) | Intraperitoneal (i.p.) | 12 months | 65% (30/46) vs. 26% (11/42) in controls | [1] |

| B6C3F1 (Male) | Intraperitoneal (i.p.) - single dose on day 12 | 10 months | 95% |[4] |

Metabolism and Metabolic Activation

The genotoxicity of this compound is not caused by the parent compound itself but by its metabolic activation to a reactive electrophile. The metabolic fate of this compound is dose-dependent, with detoxification pathways predominating at low exposures and activation pathways becoming more significant at higher doses.[3][4][9]

The primary metabolic pathways are:

-

O-Demethylation: This is a detoxification pathway that produces 4-allylphenol. It is a major route at low doses but becomes saturated as the dose increases.[3][4]

-

1'-Hydroxylation: This is the initial and rate-limiting step in the bioactivation pathway. Catalyzed predominantly by cytochrome P450 enzymes CYP1A2 and CYP2A6, this reaction forms the proximate carcinogen, 1'-hydroxythis compound.[1][3][10][11]

-

Sulfoconjugation: 1'-hydroxythis compound is further conjugated by cytosolic sulfotransferases (SULTs) to form 1'-sulfooxythis compound.[1][12][13] This sulfate ester is highly unstable and is considered the ultimate carcinogenic metabolite.[14][15] It spontaneously breaks down to form a highly reactive carbocation that can bind covalently to nucleophilic sites on DNA and proteins.[7][16]

-

Glucuronidation and Oxidation: 1'-hydroxythis compound can also be detoxified through glucuronidation or oxidation to 1'-oxothis compound.[17][18] In humans, oxidation appears to be a more significant detoxification route for 1'-hydroxythis compound than in rats.[19]

-

Epoxidation: A minor pathway involves the epoxidation of the allyl side chain to form this compound-2',3'-oxide, which is rapidly detoxified.[1][2][8]

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Correlation between hepatocarcinogenic effect of this compound and its influence on glucocorticoid induction of liver-specific enzymes and activities of FOXA and HNF4 transcription factors in mouse and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Can this compound in Fennel Seed Decoctions Really Be Considered a Danger for Human Health? A Fennel Safety Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. research.wur.nl [research.wur.nl]

- 11. Molecular dosimetry of this compound and 1'-hydroxythis compound-induced DNA adduct formation, clastogenicity and cytotoxicity in human liver cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: DNA adduct formation in primary rat hepatocytes and genotoxic potential in HepG2-CYP1A2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular levels and molecular dynamics simulations of this compound DNA adducts point at inefficient repair resulting from limited distortion of the double-stranded DNA helix - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. Matrix modulation of the bioactivation of this compound by constituents of different alkenylbenzene-containing herbs and spices and physiologically based biokinetic modeling of possible in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]

estragole occurrence in essential oils of tarragon and star anise

An In-depth Technical Guide on the Occurrence of Estragole in Essential Oils of Tarragon and Star Anise

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (synonym: methyl chavicol) is a naturally occurring phenylpropene that is a significant constituent of various plant essential oils, most notably those of tarragon (Artemisia dracunculus) and to a lesser extent, star anise (Illicium verum).[1][2] Its prevalence in botanicals used in food, fragrances, and traditional medicine necessitates a thorough understanding of its concentration, analysis, and biological activity.[1][3] This technical guide provides a comprehensive overview of the occurrence of this compound in tarragon and star anise essential oils, detailed experimental protocols for its extraction and quantification, and an examination of its metabolic pathways. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Introduction to this compound

This compound, or 4-allylanisole, is an organic compound with the chemical formula C₁₀H₁₂O.[1] It is a colorless to pale yellow liquid with a characteristic anise-like scent.[1] Structurally, it is an isomer of anethole, differing in the position of the double bond in the propenyl side chain.[1] this compound is found in a variety of plants, including basil, fennel, pine oil, and turpentine, in addition to tarragon and star anise.[1][2] While it has been used for its aromatic properties, its safety has been the subject of considerable research, as it is suspected to be carcinogenic and genotoxic at high doses.[1][4][5] The toxicological profile is linked to its metabolic activation to 1'-hydroxythis compound.[3][4][6]

Occurrence and Quantitative Data

The concentration of this compound in essential oils can vary significantly based on the plant's geographical origin, harvest time, and the specific chemotype.[7] The following tables summarize the quantitative data for this compound content in tarragon and star anise essential oils as reported in various studies.

Table 1: this compound Content in Tarragon (Artemisia dracunculus) Essential Oil

| Plant Origin/Variety | This compound Concentration (%) | Reference(s) |

| Italian | 73.3 | [8] |

| French | 60-75 | [7] |

| General/Unspecified | ~65 | [9] |

| General/Unspecified | 70 | [6] |

| General/Unspecified | up to 82 | [7] |

| General/Unspecified | >85 (in some species) | [2] |

| General/Unspecified | 73.3–87.3 | [10] |

Table 2: this compound Content in Star Anise (Illicium verum) Essential Oil

| Plant Part/Extraction | This compound Concentration (%) | Reference(s) |

| Fruit | ~2 | [11] |

| Fruit | 2-6 | [12] |

| Terpene Fraction | up to 25 | [12] |

| General/Unspecified | 5-6 | [7] |

Experimental Protocols

Accurate quantification of this compound is critical for quality control and safety assessment. The following sections detail the common methodologies for the extraction of essential oils and the subsequent analysis of this compound.

Essential Oil Extraction

3.1.1. Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant materials.[13][14] The process separates water-immiscible oils by co-distilling them with steam at a temperature below their decomposition point.

-

Apparatus: Clevenger-type apparatus or a standard steam distillation setup with a distillation flask, condenser, and collection vessel.[15]

-

Procedure:

-

The plant material (e.g., dried leaves of tarragon or crushed fruits of star anise) is placed in the distillation flask.

-

Water is added to the flask, and the mixture is heated to generate steam in situ.[14]

-

The steam passes through the plant material, volatilizing the essential oils.

-

The mixture of steam and oil vapor is then passed through a condenser.

-

The resulting condensate (hydrosol and essential oil) is collected. Due to their immiscibility, the oil can be easily separated from the aqueous phase.[13]

-

The collected oil can be dried using an anhydrous salt like magnesium sulfate and stored for analysis.[13]

-

3.1.2. Solvent Extraction

Solvent extraction is suitable for plant materials that yield low amounts of essential oil or for compounds that are sensitive to the heat of steam distillation.[16]

-

Apparatus: Soxhlet extractor.

-

Procedure:

-

The dried and ground plant material is placed in a thimble within the main chamber of the Soxhlet extractor.

-

An organic solvent with a suitable boiling point, such as ethanol or hexane, is placed in the distillation flask below.[16][17]

-

The solvent is heated; the vapor travels up a distillation arm and condenses onto the plant material.

-

The condensed solvent extracts the this compound and other soluble components.

-

Once the chamber is full, the solution is siphoned back into the distillation flask.

-

This cycle is repeated, allowing for a thorough extraction of the desired compounds.

-

After extraction, the solvent is evaporated (e.g., using a rotary evaporator) to yield the concentrated essential oil.[13]

-

Quantitative Analysis

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and powerful technique for identifying and quantifying volatile compounds in a complex mixture like an essential oil.[18]

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification.

-

Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., n-hexane or ethanol). An internal standard (e.g., p-anisaldehyde) may be added for more accurate quantification.[15]

-

GC Conditions (Illustrative):

-

Column: A non-polar or slightly polar capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: ~250°C.

-

Oven Temperature Program: An initial temperature of ~60°C, held for a few minutes, then ramped up to ~240-280°C.

-

-

MS Conditions (Illustrative):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations.[19]

3.2.2. Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for the quantification of organic compounds.[15]

-

Principle: Similar to GC-MS, components are separated by gas chromatography. However, instead of a mass spectrometer, a flame ionization detector is used. The detector burns the organic molecules as they elute from the column, producing ions that generate a current proportional to the amount of substance present.

-

Procedure: The sample preparation and GC conditions are similar to those for GC-MS.[19]

-

Quantification: A calibration curve is generated by plotting the peak area response against the concentration of this compound standards.[15][19] The concentration in the unknown sample is then determined from this curve.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from plant material.

Caption: Workflow for this compound Extraction and Analysis.

Metabolic Pathway of this compound

This compound is metabolized in the liver primarily through two competing pathways: O-demethylation, which is a detoxification route, and 1'-hydroxylation, which is an activation pathway leading to potential genotoxicity.[3][20] At higher doses, the 1'-hydroxylation pathway becomes more prominent.[3][20]

Caption: Metabolic Pathways of this compound.

Conclusion

This guide has provided a detailed overview of the occurrence of this compound in tarragon and star anise essential oils, presenting quantitative data and outlining the standard experimental protocols for its analysis. Tarragon essential oil is a particularly rich source of this compound, with concentrations often exceeding 70%, whereas star anise oil contains significantly lower amounts. The potential for dose-dependent metabolic activation of this compound to a carcinogenic metabolite underscores the importance of accurate quantification and risk assessment. The methodologies and pathways described herein are fundamental for any scientific investigation or product development involving these essential oils, providing a solid foundation for researchers in the fields of natural products, toxicology, and pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. The toxicity of this compound (4-Allylanisole)_Chemicalbook [chemicalbook.com]

- 5. healthvermont.gov [healthvermont.gov]

- 6. pranarom.fr [pranarom.fr]

- 7. aromaticstudies.com [aromaticstudies.com]

- 8. Essential Oil Composition and Antigermination Activity of Artemisia dracunculus (Tarragon) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Estragon Oil (8016-88 -4) - Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 10. vinevida.com [vinevida.com]

- 11. Illicium verum (Star Anise) and Trans-Anethole as Valuable Raw Materials for Medicinal and Cosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of a feed additive consisting of a fraction of the essential oil from the fruit and leaves of Illicium verum Hook.f. (star anise terpenes) for use in all animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. magritek.com [magritek.com]

- 14. azom.com [azom.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. longdom.org [longdom.org]

- 17. Revealing the Potential of Star Anise Essential Oil: Comparative Analysis and Optimization of Innovative Extraction Methods for Enhanced Yield, Aroma Characteristics, Chemical Composition, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. japsonline.com [japsonline.com]

- 20. Metabolism of this compound in rat and mouse and influence of dose size on excretion of the proximate carcinogen 1'-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Estragole in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estragole (methyl chavicol) is a naturally occurring phenylpropene, a class of organic compounds synthesized by a variety of plants. It is a significant component of the essential oils of species such as basil (Ocimum basilicum), fennel (Foeniculum vulgare), and tarragon (Artemisia dracunculus).[1][2] Beyond its well-known aromatic properties, this compound plays a crucial role in the plant's innate defense system against a wide array of biological threats, including herbivorous insects and microbial pathogens. This document provides a comprehensive overview of the biosynthesis of this compound, its modes of action, and the intricate signaling pathways that regulate its production. It also presents quantitative data on its efficacy and details the experimental protocols used to elucidate its defensive functions, aiming to serve as a valuable resource for researchers in plant science and professionals in drug development.